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Introduction
The Striatin-Interacting Phosphatase and Kinase (STRIPAK) complex is a highly conserved,

multi-subunit cellular machinery that plays a critical role in a multitude of signaling pathways. At

the core of this complex are the Striatin (STRN) family of scaffolding proteins (including STRN,

STRN3, and STRN4), which orchestrate the assembly and function of the entire complex. The

STRIPAK complex is a key regulator of cellular processes such as cell cycle progression,

apoptosis, cell migration, and polarity.[1][2] Its dysregulation has been implicated in various

diseases, including cancer.[3][4]

A key function of the STRIPAK complex is its role as a negative regulator of the Hippo signaling

pathway, a critical tumor suppressor cascade that controls organ size and tissue homeostasis.

[2][5] The STRIPAK complex, through its associated phosphatase PP2A, can dephosphorylate

and inactivate the core Hippo kinases MST1/2 and MAP4Ks, thereby promoting cell

proliferation.[6][7][8]

This document provides detailed application notes and protocols for designing and performing

a pulldown assay using a Striatin family member (for the purpose of this document, we will refer

to the bait protein as STRN3, a well-studied member) as the "bait" to identify and quantify its

interacting partners. This assay is a powerful tool for elucidating the composition and dynamics

of the STRIPAK complex and for screening potential therapeutic agents that modulate its

activity.
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Principle of the Assay
The pulldown assay is an in vitro affinity purification technique used to isolate a protein of

interest (the "bait") along with its binding partners (the "prey") from a complex mixture, such as

a cell lysate.[9][10] The bait protein is typically tagged with an affinity tag (e.g., GST or FLAG)

and immobilized on a solid support (e.g., agarose or magnetic beads).[10] When the cell lysate

is incubated with the immobilized bait, interacting proteins are captured. After a series of

washes to remove non-specific binders, the protein complexes are eluted and can be analyzed

by various methods, such as Western blotting or mass spectrometry.[11]

For quantitative analysis of protein-protein interactions, the pulldown assay can be coupled

with techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-

free quantification (LFQ) mass spectrometry.[12] These methods allow for the precise

measurement of changes in protein-protein interactions under different experimental

conditions.

Data Presentation: Quantitative Analysis of STRN3
Interactome
Quantitative proteomics is essential for discerning true interaction partners from background

contaminants and for understanding the dynamics of protein complexes. Below is a sample

table summarizing hypothetical quantitative data from a SILAC-based STRN3 pulldown

experiment followed by mass spectrometry. In this example, "heavy" labeled cells were used

for the STRN3 pulldown, while "light" labeled cells were used for a control pulldown (e.g., with

an empty vector). The H/L ratio indicates the enrichment of a protein in the STRN3 pulldown

compared to the control.

Table 1: Quantitative Analysis of STRN3 Interacting Proteins
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Protein ID Gene Name
Protein
Name

H/L Ratio p-value
Biological
Function

P63104 STRIP1

Striatin-

interacting

protein 1

15.2 < 0.001

STRIPAK

complex

component

Q15011 STRIP2

Striatin-

interacting

protein 2

12.8 < 0.001

STRIPAK

complex

component

Q9Y2I1 PPP2R1A

Serine/threon

ine-protein

phosphatase

2A 65 kDa

regulatory

subunit A

alpha isoform

10.5 < 0.001

PP2A

scaffolding

subunit

P67775 PPP2CA

Serine/threon

ine-protein

phosphatase

2A catalytic

subunit alpha

isoform

9.8 < 0.001

PP2A

catalytic

subunit

Q13213 MST1

Serine/threon

ine-protein

kinase 4

8.2 < 0.01

Hippo

pathway

kinase

O95819 MST2

Serine/threon

ine-protein

kinase 3

7.9 < 0.01

Hippo

pathway

kinase

O95231 MAP4K4

Mitogen-

activated

protein

kinase kinase

kinase kinase

4

6.5 < 0.01

Hippo

pathway

kinase
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P46975 MOB1B
MOB kinase

activator 1B
5.1 < 0.05

STRIPAK

complex

component

Q9BQS8 CCM3

Programmed

cell death

protein 10

4.7 < 0.05

STRIPAK

complex

component

Experimental Protocols
This section provides detailed protocols for performing a GST-tagged STRN3 pulldown assay.

A similar protocol can be adapted for other tags like FLAG.

Recombinant GST-STRN3 Protein Expression and
Purification

Transformation: Transform E. coli (e.g., BL21 strain) with a pGEX vector containing the

coding sequence for human STRN3.

Culture Growth: Inoculate a single colony into 50 mL of LB medium containing the

appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 1 L of

LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.1-

1 mM and continue to culture for 3-4 hours at 30°C or overnight at 18°C.

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold lysis

buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM DTT, and

protease inhibitors). Lyse the cells by sonication on ice.

Purification: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with

Glutathione-Sepharose beads for 1-2 hours at 4°C with gentle rotation.

Washing: Wash the beads three times with wash buffer (50 mM Tris-HCl pH 8.0, 150 mM

NaCl, 1 mM EDTA, 0.1% Triton X-100, 1 mM DTT).
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Elution: Elute the GST-STRN3 protein with elution buffer (50 mM Tris-HCl pH 8.0, 10 mM

reduced glutathione). Alternatively, for pulldown assays, the protein can be left bound to the

beads.

Quality Control: Analyze the purified protein by SDS-PAGE and Coomassie blue staining to

assess purity and concentration.

Preparation of Cell Lysate
Cell Culture: Culture mammalian cells (e.g., HEK293T or a relevant cancer cell line) to 80-

90% confluency.

Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., 50

mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase

inhibitors).[6]

Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on

ice for 30 minutes with occasional vortexing. Centrifuge at high speed to pellet cell debris.

The supernatant is the clarified cell lysate.[6]

GST-STRN3 Pulldown Assay
Bead Preparation: Take an appropriate amount of Glutathione-Sepharose beads with bound

GST-STRN3 (or GST as a control). Wash the beads with lysis buffer.

Binding: Add the clarified cell lysate to the beads and incubate for 2-4 hours or overnight at

4°C with gentle rotation.[10]

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-

5 times with wash buffer to remove non-specifically bound proteins.[6]

Elution: Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5-10

minutes. Alternatively, for analysis of native complexes, elute with a non-denaturing elution

buffer (e.g., containing a high concentration of reduced glutathione).[11]

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with

specific antibodies against expected interaction partners (e.g., MST1/2, PP2A) or by mass

spectrometry for unbiased identification of novel interactors.
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Caption: STRIPAK complex negatively regulates the Hippo signaling pathway.

Experimental Workflow for STRN3 Pulldown Assay
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Caption: Workflow for a GST-STRN3 based pulldown assay.

Logical Relationship for Quantitative Analysis
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Caption: Logic for quantitative pulldown using SILAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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